molecular formula C23H22N2O B2799914 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide CAS No. 852137-74-7

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2799914
CAS No.: 852137-74-7
M. Wt: 342.442
InChI Key: UWOOUEKWDHFGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative characterized by a 1,2-dimethylindole moiety linked via a methylene bridge to an acetamide group, which is further substituted with a naphthalen-1-yl group.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-16-12-20-13-17(10-11-22(20)25(16)2)15-24-23(26)14-19-8-5-7-18-6-3-4-9-21(18)19/h3-13H,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOOUEKWDHFGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is rapid and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often involve microwave irradiation to shorten reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylacetic acid derivatives, while reduction may produce naphthalen-1-ylacetamide derivatives.

Scientific Research Applications

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential interactions with biological targets, including receptor proteins.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as receptor proteins. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This interaction can lead to a range of biological effects, including antiviral, anti-inflammatory, and anticancer activities .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 1,2-dimethylindole and naphthalen-1-yl substituents. Key comparisons with analogs include:

Compound Name / ID Core Structure Substituents/Linkers Molecular Weight (g/mol) Reported Bioactivity
Target Compound Indole + acetamide 1,2-Dimethylindole, naphthalen-1-yl ~348 (estimated) Inferred MAO/AChE modulation
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole + acetamide Naphthalen-1-yloxy, phenyl 404.1359 Not specified
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole + acetamide 4-Chlorophenyl, naphthalen-1-yloxy 393.1118 Anticipated halogen-enhanced stability
N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide Acetamide + piperidine Naphthalen-1-yl, piperidine ~298 (estimated) AChE/BChE inhibition
N-(2,3-Dimethoxyphenyl)methyl analog (CAS 1326831-11-1) Pyrazolo-triazin + acetamide 2,3-Dimethoxyphenyl, naphthalen-1-yl 469.4919 Not reported

Key Observations :

  • Linker Diversity : The target compound lacks the triazole or pyrazolo-triazin linkers seen in analogs (e.g., 6a, 6m, ), which may reduce metabolic stability but simplify synthesis.
  • Electron-Withdrawing Groups : Analogs with nitro (e.g., 6b, 6c ) or chloro (6m ) substituents show modified electronic profiles, influencing binding affinity.

Q & A

Q. What are the critical steps in synthesizing N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with coupling an indole derivative (e.g., 1,2-dimethylindole) to a naphthalene-containing intermediate via nucleophilic substitution or amide bond formation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions.
  • Catalysts : Copper acetate (10 mol%) accelerates cycloaddition reactions in triazole-linked analogs . Optimization requires iterative testing of these variables, monitored by TLC and validated via NMR and HRMS .

Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers are definitive?

  • 1H/13C NMR : Key signals include indole NH (δ 10.8–11.0 ppm), naphthalene aromatic protons (δ 7.2–8.4 ppm), and methyl groups (δ 2.3–2.6 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 404.1348) confirm molecular weight .
  • IR : Stretching bands for amide C=O (1670–1680 cm⁻¹) and aromatic C=C (1580–1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for indole-naphthalene acetamides be resolved?

Discrepancies often arise from variations in assay conditions or structural modifications. For example:

  • Anticancer activity : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced cytotoxicity (IC50 < 1 μM) compared to unsubstituted analogs .
  • Enzyme inhibition : MAO-B selectivity correlates with naphthalene substitution patterns; 1-naphthyl analogs exhibit higher affinity than 2-naphthyl . Resolution requires standardized assays (e.g., fixed IC50 determination protocols) and comparative SAR studies .

Q. What computational strategies predict metabolic stability and target interactions for this compound?

  • MetaSite : Identifies metabolic soft spots (e.g., oxidation at indole methyl groups) and guides structural modifications (e.g., fluorination) to reduce CYP3A4-mediated degradation .
  • Molecular docking : Simulates binding to targets like COX-2 or BChE, with docking scores (< -9.0 kcal/mol) indicating strong interactions. Key residues (e.g., Arg120 in COX-2) stabilize binding .
  • ADMET prediction : Tools like SwissADME assess logP (∼3.5) and bioavailability scores (>0.55) to prioritize analogs .

Q. How can structural analogs be designed to improve pharmacokinetic properties while retaining bioactivity?

  • Modifications :
  • Polar substituents : Glycinyl groups enhance solubility (logS > -4) without compromising COX-2 inhibition .
  • Fluorination : 4-Fluorophenyl analogs reduce metabolic clearance by 50% in microsomal assays .
    • Data-driven design : Combine QSAR models (e.g., PLS regression) with high-throughput stability screening in human liver microsomes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities for enzyme targets?

Conflicting data (e.g., MAO-A vs. MAO-B selectivity) may stem from:

  • Assay variability : Standardize substrate concentrations (e.g., kynuramine for MAO) and incubation times .
  • Structural nuances : Minor changes (e.g., chloro vs. methyl groups) alter steric hindrance. For example, 4-chlorophenyl analogs show 10-fold higher MAO-B affinity than methyl derivatives . Cross-validation using orthogonal methods (e.g., isothermal titration calorimetry) is critical .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/MarkersReference
1H NMR (DMSO-d6)δ 5.38 (–NCH2CO–), δ 8.36 (triazole H)
HRMS[M+H]+ = 404.1348 (C21H18N5O4)
IR1671 cm⁻¹ (C=O), 1599 cm⁻¹ (C=C)

Q. Table 2. Biological Activity of Structural Analogs

Compound ModificationTarget Activity (IC50)Key FindingReference
4-Fluorophenyl substituentCOX-2 inhibition: 0.028 μM50% reduced metabolic clearance
Nitro group at indoleAnticancer: IC50 = 0.89 μMEnhanced cytotoxicity in MCF-7 cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.